Cas no 2138221-90-4 (2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid)

2-Amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring an imidazole substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and carboxylic acid functional groups allows for versatile reactivity, enabling further derivatization or conjugation. The fluorine atom contributes to improved metabolic stability and bioavailability, making it valuable in drug discovery. Its structural complexity and electron-rich imidazole ring may also facilitate interactions with biological targets. This compound is typically used in research settings for the development of novel bioactive molecules, particularly in medicinal chemistry applications where tailored modifications are required. Proper handling and storage are recommended due to its reactive functional groups.
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben
zoic acid structure
2138221-90-4 structure
Product Name:2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid
CAS No:2138221-90-4
MF:C11H10FN3O2
MW:235.214405536652
CID:5995587
PubChem ID:154578268
Update Time:2025-05-05

2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid
    • Benzoic acid, 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)-
    • EN300-702949
    • 2138221-90-4
    • 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
    • 2-Amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid
    • Inchi: 1S/C11H10FN3O2/c1-15-3-2-14-10(15)6-4-7(12)9(11(16)17)8(13)5-6/h2-5H,13H2,1H3,(H,16,17)
    • InChI Key: RLOHDRQVWUYBCI-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=C(F)C=C(C2N(C)C=CN=2)C=C1N

Computed Properties

  • Exact Mass: 235.07570473g/mol
  • Monoisotopic Mass: 235.07570473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 478.6±55.0 °C(Predicted)
  • pka: 3.18±0.10(Predicted)

2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-702949-0.05g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
0.05g
$256.0 2025-03-12
Enamine
EN300-702949-0.1g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
0.1g
$383.0 2025-03-12
Enamine
EN300-702949-0.25g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
0.25g
$546.0 2025-03-12
Enamine
EN300-702949-0.5g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
0.5g
$858.0 2025-03-12
Enamine
EN300-702949-1.0g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
1.0g
$1100.0 2025-03-12
Enamine
EN300-702949-2.5g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
2.5g
$2155.0 2025-03-12
Enamine
EN300-702949-5.0g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
5.0g
$3189.0 2025-03-12
Enamine
EN300-702949-10.0g
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
2138221-90-4 95.0%
10.0g
$4729.0 2025-03-12

Additional information on 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid

Compound 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic Acid: A Comprehensive Overview

The compound 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid, with CAS No. 2138221904, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an imidazole ring, a fluoro substituent, and an amino group attached to a benzoic acid backbone. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Recent studies have highlighted the importance of imidazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The presence of the imidazole ring in this compound provides a platform for hydrogen bonding and π-interactions, which are critical for its interaction with biological targets. Additionally, the fluoro substituent enhances the compound's lipophilicity and stability, making it a promising candidate for drug delivery systems.

The synthesis of 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. Researchers have employed various strategies, including Suzuki coupling and nucleophilic aromatic substitution, to construct the imidazole ring and introduce the fluoro substituent at specific positions on the benzene ring. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for biological testing.

In terms of pharmacological properties, this compound has demonstrated potent inhibitory activity against several enzymes and receptors associated with inflammatory diseases. For instance, studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, its ability to modulate ion channels has opened new avenues for its application in neurodegenerative disorders.

The biological evaluation of cas no 2138221904 has also revealed its potential as an anticancer agent. Preclinical studies indicate that it induces apoptosis in various cancer cell lines by targeting mitochondrial pathways and disrupting cellular energy metabolism. Its selective toxicity towards cancer cells compared to normal cells makes it a compelling candidate for further development into an anticancer therapeutic.

In addition to its pharmacological applications, this compound has shown promise in the field of diagnostics. Its ability to fluoresce under specific conditions has led to its exploration as a probe for imaging biomolecules in living cells. This property underscores its versatility and broad applicability across multiple domains of science.

The development of imidazole-containing benzoic acids continues to be an active area of research, driven by their unique chemical properties and biological activities. As researchers delve deeper into understanding the structure-function relationships of these compounds, new insights are emerging that could pave the way for innovative therapeutic strategies.

In conclusion, cas no 2138221904, or 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yllbenzoic acid, represents a significant advancement in medicinal chemistry. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, position it as a valuable asset in drug discovery and development efforts.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.